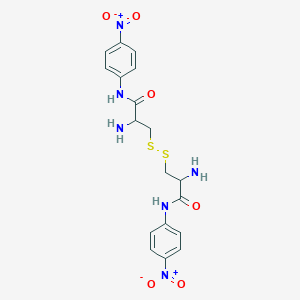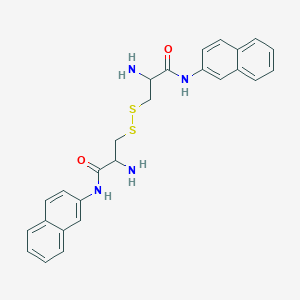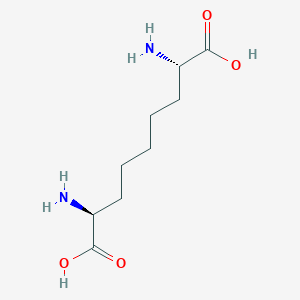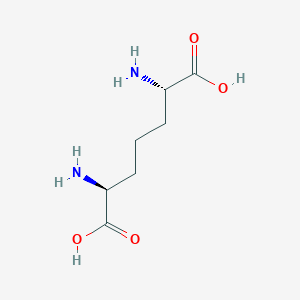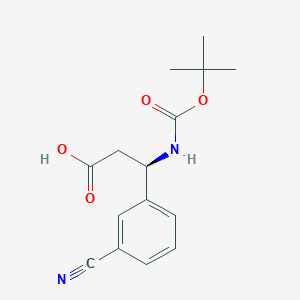
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for the protection of amines . The compound also contains a cyanophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a cyanide (-CN) group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Boc group, the cyanophenyl group, and the carboxylic acid group. The Boc group would add steric bulk to the molecule, which could influence its reactivity .Chemical Reactions Analysis
The Boc group in the compound can be removed under acidic conditions, revealing the amine group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Analytical Applications in Agricultural and Biomedical Sciences
One of the prominent applications of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid is in analytical chemistry, particularly utilizing the ninhydrin reaction. This reaction is vital for the analysis of amino acids, peptides, and proteins across various scientific fields, including agricultural, biochemical, clinical, and nutritional sciences. The ninhydrin reaction, facilitated by compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, allows for the detection, isolation, and analysis of these compounds, contributing significantly to the understanding and development of analytical methods in these areas (Friedman, 2004).
Role in Pharmacological Research
This compound is also instrumental in pharmacological research, particularly in the synthesis and investigation of bioactive molecules. For instance, chlorogenic acid (CGA), a derivative of caffeoylquinic acid found in green coffee extracts and tea, exhibits a range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. The study and synthesis of CGA and its derivatives are crucial for understanding its pharmacological effects and potential applications in treating various disorders. The research on CGA highlights the importance of compounds like (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid in the exploration and optimization of biologically active dietary polyphenols (Naveed et al., 2018).
Contribution to Biotechnological Production
Another significant application is in the field of biotechnology, where this compound contributes to the production of rosmarinic acid (RA), a natural antioxidant and/or preservative used in the food industry. The biotechnological production of RA, supported by the synthesis and functionalization capabilities of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid, underscores its value in developing natural, effective, and "green" approaches for mass-production. This not only demonstrates the compound's role in enhancing the bioavailability and stability of RA but also its potential in food industry applications (Marchev et al., 2021).
Future Directions
properties
IUPAC Name |
(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUAVCHVGCBGN-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375878 |
Source


|
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid | |
CAS RN |
501015-21-0 |
Source


|
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


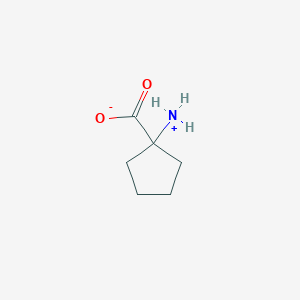


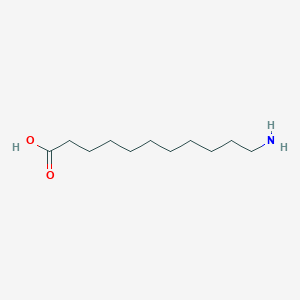

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)


